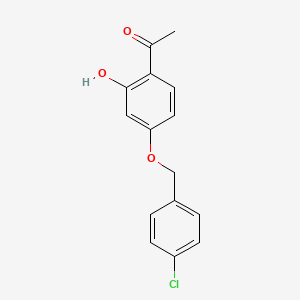
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)ethanone
Overview
Description
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C15H13ClO3 and its molecular weight is 276.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The compound has been used in the synthesis of various derivatives. For instance, it was involved in preparing 1-(4- Chloro -1- hydroxynaphthalen-2-yl)-3-(4-hydroxy phenyl)-prop-2-en-1-one, leading to the final product 6-(5-chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one. This process involved condensation in the presence of urea and concentrated HCl in DMF (Sherekar, Padole, & Kakade, 2022).
Antimicrobial Activities
- Research has demonstrated the compound's effectiveness in antimicrobial activities. The presence of chlorine as a substituent on the main nucleus contributes significantly to these activities. Such antimicrobial potential is evidenced in various synthesized derivatives, indicating broad applicability in this field (Sherekar, Padole, & Kakade, 2022).
Structural Studies
- The compound has been a key subject in structural studies. For example, it has been used in the synthesis of chalcone derivatives, where its structure was elucidated using elemental analysis and 1H NMR spectral studies. Such research contributes to a better understanding of the molecular structure and potential applications of these compounds (Patel et al., 2011).
Physicochemical Properties
- Investigations into the physicochemical properties of derivatives of this compound have been conducted. One study prepared a series of (3-alkoxymethyl-4-hydroxyphenyl)ethanones to establish their conformations with global and local energetic minima. Such research is crucial for understanding the compound's behavior in various environments and potential applications in material science (Čižmáriková, Polakovičová, & Mišíková, 2002).
Biologically Active Compounds
- The compound is a vital intermediate in synthesizing biologically active compounds. For instance, it was used in creating 4-Oxo-4H-chromene-3-carboxylic acid, an important intermediate in various biologically active compounds. This synthesis involved Vilsmeier reaction and oxidation by Jones reagent, underscoring its role in medicinal chemistry (Zhu et al., 2014).
Oxidation Studies
- Oxidation studies of this compound have provided insights into reaction mechanisms. For example, research on benzyl para-chlorophenyl ketone oxidation revealed the formation of various non-peroxide reaction products, helping to understand the oxidation mechanisms and potential applications in organic synthesis (Revkov, Voronina, & Perkel’, 2007).
properties
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]-2-hydroxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-10(17)14-7-6-13(8-15(14)18)19-9-11-2-4-12(16)5-3-11/h2-8,18H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBYYIKLPLXQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40839093 | |
| Record name | 1-{4-[(4-Chlorophenyl)methoxy]-2-hydroxyphenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40839093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
821780-53-4 | |
| Record name | 1-{4-[(4-Chlorophenyl)methoxy]-2-hydroxyphenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40839093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





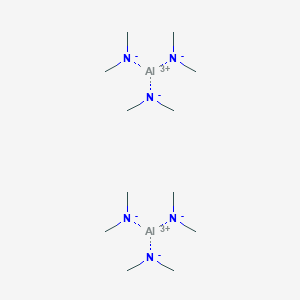
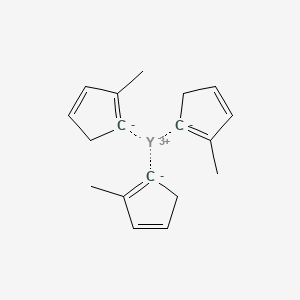

![Phenol, 2-[2-amino-6-(4-methylphenyl)-4-pyrimidinyl]-4-chloro-](/img/structure/B8260585.png)

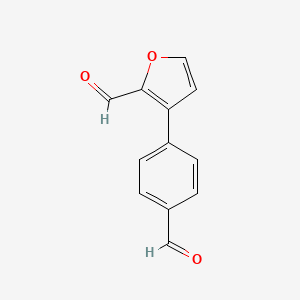


![3H-Pyrazol-3-one, 4-[(dimethylamino)methylene]-2,4-dihydro-, (4E)-](/img/structure/B8260616.png)
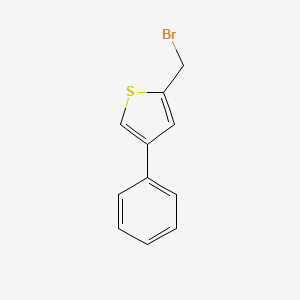
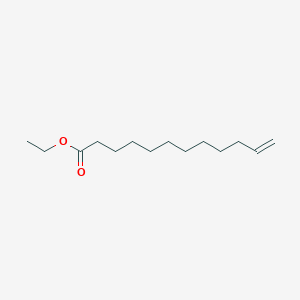
![cis-3-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B8260640.png)